molecular formula C18H18O6 B1587076 (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate CAS No. 929558-08-7

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate

Cat. No. B1587076
M. Wt: 330.3 g/mol
InChI Key: DJOUKNAKSJTIKP-HOTGVXAUSA-N
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Description

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as DHBDB and is a type of diol-based benzene derivative.

Scientific Research Applications

Nanoparticle Carrier Systems for Agriculture

Research on polymeric and solid lipid nanoparticles demonstrates their utility in delivering fungicides like carbendazim and tebuconazole for agricultural applications. These nanoparticles offer benefits such as modified release profiles, reduced environmental and human toxicity, and improved efficiency in targeting sites of action, suggesting potential agricultural applications for similar compounds (Campos et al., 2015).

Phytochemical Investigations for Free-Radical Scavenging

Studies on Anaphalis lactea have isolated new compounds with significant free-radical scavenging properties, highlighting the potential of naturally derived compounds in antioxidant applications. This suggests that (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate, with its structural specificity, could be explored for its antioxidant capacities (Zhao-yan Ren et al., 2008).

Crystal Structures for Drug Development

The detailed crystallographic analysis of compounds isolated from natural sources, such as N-deacetyllappaconitine, provides foundational knowledge for drug development, particularly in understanding compound interactions and stability. This approach could be applied to (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate for its potential pharmacological properties (Xin-Wei Shi et al., 2015).

properties

IUPAC Name

[(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOUKNAKSJTIKP-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H](COC(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365512
Record name (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate

CAS RN

929558-08-7
Record name (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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